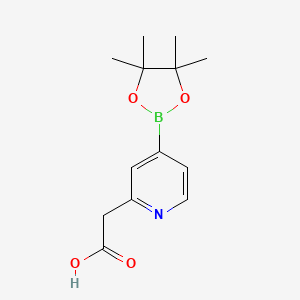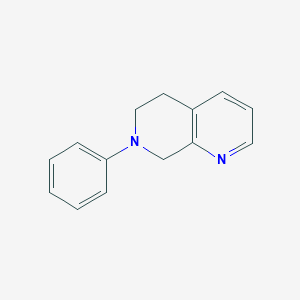![molecular formula C9H7NO4 B13670371 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13670371.png)
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused to a benzene ring with a methoxy group at the 5-position and a carboxylic acid group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid typically involves the cycloaddition of activated primary nitro compounds and alkynes. One efficient method includes the use of sodium hydroxide or 1,4-diazabicyclo[2.2.2]octane (DABCO) as catalysts in water or chloroform . The reaction conditions are mild and environmentally friendly, making it a preferred method in organic synthesis.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed hydrogenation has also been explored for the preparation of related isoxazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate.
Reduction: Palladium-catalyzed hydrogenation can reduce the isoxazole ring.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the original compound.
Applications De Recherche Scientifique
5-Methoxybenzo[c]isoxazole-3-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The methoxy group enhances its lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
- 5-Methylisoxazole-3-carboxylic Acid
- 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester
- 3-Isoxazolecarboxylic Acid, 5-Methyl-, Methyl Ester
Comparison: 5-Methoxybenzo[c]isoxazole-3-carboxylic Acid is unique due to its methoxy group, which imparts distinct electronic properties and reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C9H7NO4 |
|---|---|
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
5-methoxy-2,1-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO4/c1-13-5-2-3-7-6(4-5)8(9(11)12)14-10-7/h2-4H,1H3,(H,11,12) |
Clé InChI |
BKNODWAWUBXLBN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(ON=C2C=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


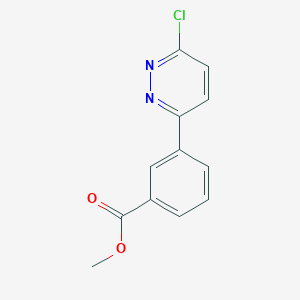
![5-methyl-2-[3-(trifluoromethoxy)phenyl]-1H-imidazole](/img/structure/B13670295.png)
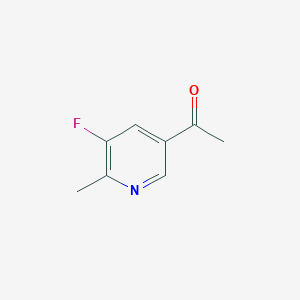
![Pyrido[3,4-d]pyrimidin-8(7H)-one](/img/structure/B13670307.png)
![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
![4-[(2-Methylquinolin-4-yl)amino]phenol](/img/structure/B13670321.png)

![4-Bromo-5-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13670326.png)
![8-Bromo-4-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13670334.png)

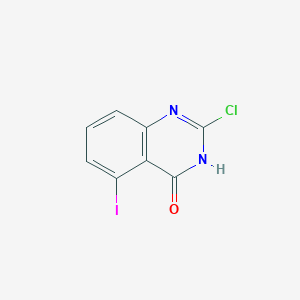
![7-Methoxy-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13670362.png)
